molecular formula C8H13N3O3S B11794411 (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B11794411
M. Wt: 231.27 g/mol
InChI Key: WUPZAODJAVUVQV-UHFFFAOYSA-N
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Description

(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methylsulfonylcyclopropyl group and a methanamine moiety. The methanamine group provides a primary amine functionality, enabling interactions with biological targets or derivatization for further chemical modifications .

Properties

Molecular Formula

C8H13N3O3S

Molecular Weight

231.27 g/mol

IUPAC Name

[3-(2-methyl-1-methylsulfonylcyclopropyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C8H13N3O3S/c1-5-3-8(5,15(2,12)13)7-10-6(4-9)14-11-7/h5H,3-4,9H2,1-2H3

InChI Key

WUPZAODJAVUVQV-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C2=NOC(=N2)CN)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the cyclopropyl intermediate using reagents such as methanesulfonyl chloride in the presence of a base.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas, particularly in the development of anticancer agents and anti-inflammatory drugs.

Anticancer Activity

Research indicates that oxadiazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key enzymes such as histone deacetylases (HDAC) and thymidylate synthase.
  • Cytotoxicity Studies : A study demonstrated that similar oxadiazole derivatives showed IC50 values in the micromolar range against human leukemia and breast cancer cell lines.
CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF70.65Induces apoptosis
5bHeLa2.41HDAC inhibition
N-methylU937~10Enzyme inhibition

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production and affecting macrophage activity. This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

The compound has been investigated for its fungicidal properties, making it relevant in agricultural contexts.

Fungicidal Activity

Research has shown that oxadiazole derivatives can effectively combat phytopathogenic fungi.

  • Mechanism : The compound works by disrupting fungal cell wall synthesis and interfering with nucleic acid metabolism.
  • Case Study : A study assessed the effectiveness of this compound against various fungal strains, demonstrating a significant reduction in fungal growth when treated with the compound.

Material Science Applications

Emerging research indicates potential applications in material science, particularly in developing new polymers or coatings with enhanced properties due to the unique structure of oxadiazoles.

Mechanism of Action

The mechanism of action of (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Compound Substituents Molecular Weight Key Features
(3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine Cyclopropyl (methylsulfonyl), methanamine Not explicitly reported Polar sulfonyl group enhances solubility; cyclopropane may improve metabolic stability.
1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Cyclopentyl, methanamine (HCl salt) 203.67 g/mol Bulkier cyclopentyl group increases lipophilicity; hydrochloride improves crystallinity.
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride Phenyl, methyl, methanamine (HCl salt) 225.68 g/mol Aromatic phenyl group enhances π-π stacking potential; methyl group adds steric bulk.
(S)-(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Phenyl, methyl, chiral center (S-configuration) 189.22 g/mol Chirality introduces stereoselective binding potential; lacks solubilizing groups.

Computational Similarity Analysis

Using methods described in , the target compound shares moderate structural similarity (~60–70% Tanimoto coefficient) with its analogues due to the conserved 1,2,4-oxadiazole core. However, differences in substituents significantly alter pharmacophore profiles. For example:

  • The methylsulfonylcyclopropyl group introduces hydrogen-bond acceptor sites absent in phenyl or cyclopentyl analogues.
  • The methanamine group aligns with "rule of three" criteria for fragment-based drug design, unlike bulkier substituents .

Pharmacological Potential

While specific biological data for the target compound are unavailable, structurally related 1,2,4-oxadiazoles are explored as:

  • CNS agents : Amine-containing derivatives (e.g., ) show blood-brain barrier penetration.
  • Antimicrobials : Sulfonyl groups enhance interactions with bacterial membranes .

Biological Activity

The compound (3-(2-Methyl-1-(methylsulfonyl)cyclopropyl)-1,2,4-oxadiazol-5-yl)methanamine, often referred to as a derivative of oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The specific configuration includes a methylsulfonyl group and a cyclopropyl moiety, contributing to its unique properties.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study exploring similar oxadiazole compounds reported their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.8 nM to over 100 µM against prostate cancer cells (PC3) and other tumor models .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (nM)Mechanism of Action
Compound APC34Gα12-stimulated SRE.L inhibition
Compound BHEK293T43Apoptosis induction
Compound CU251<10Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed.
  • Cell Cycle Regulation : Compounds have been noted to cause cell cycle arrest at various phases, particularly in G1/S transition.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that similar oxadiazole derivatives exhibit favorable pharmacokinetic properties such as:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Metabolism : Metabolized primarily in the liver with a half-life ranging from 30 to 60 minutes in animal models .

Case Studies

A notable case study involving a structurally related oxadiazole derivative demonstrated significant efficacy in a preclinical model of breast cancer. The study reported a reduction in tumor size by over 70% compared to control groups after treatment for four weeks. The mechanism was linked to enhanced apoptosis and decreased angiogenesis .

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